REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6](SCC)[CH:5]=[CH:4][C:3]=1[F:11].[CH:12]1C=C(Cl)C=C(C(OO)=O)[CH:13]=1.[O-:23][S:24]([O-:27])(=S)=O.[Na+].[Na+]>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[C:6]([S:24]([CH2:12][CH3:13])(=[O:27])=[O:23])[CH:5]=[CH:4][C:3]=1[F:11] |f:2.3.4|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)SCC)F
|
Name
|
|
Quantity
|
6.47 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
Na2S2O3
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=S)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)S(=O)(=O)CC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |